3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane
Overview
Description
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane is a specialized organosilicon compound. It is characterized by the presence of both silicon-oxygen and silicon-carbon bonds, making it a versatile molecule with unique properties. This compound is often used in various industrial applications due to its thermal stability, chemical resistance, and ability to modify surface properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is usually catalyzed by platinum-based catalysts under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the hydrosilylation reaction is carried out. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes or alkynes.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: Replacement of functional groups on the silicon atom.
Common Reagents and Conditions
Common reagents used in these reactions include platinum-based catalysts for hydrosilylation, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various organosilicon compounds with modified functional groups, which can be used in different applications such as coatings, adhesives, and sealants .
Scientific Research Applications
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance coatings, lubricants, and elastomers.
Mechanism of Action
The mechanism by which 3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane exerts its effects involves the interaction of its silicon-oxygen and silicon-carbon bonds with various molecular targets. These interactions can modify the surface properties of materials, enhance thermal stability, and improve chemical resistance. The pathways involved often include the formation of stable silicon-oxygen networks and the incorporation of fluorinated groups, which contribute to the compound’s unique properties .
Comparison with Similar Compounds
Similar Compounds
Poly(methylhydrosiloxane): Another organosilicon compound with similar hydrosilylation properties.
Poly(methyl(3,3,3-trifluoropropyl)siloxane): Known for its high thermal stability and chemical resistance.
Uniqueness
3-(Dimethylsiloxy)-1,1,5,5-tetramethyl-3-(3,3,3-trifluoropropyl) trisiloxane is unique due to its specific combination of silicon-oxygen and silicon-carbon bonds, along with the presence of trifluoropropyl groups. This combination imparts exceptional thermal stability, chemical resistance, and surface-modifying capabilities, making it highly valuable in various advanced applications .
Properties
InChI |
InChI=1S/C9H22F3O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)8-7-9(10,11)12/h7-8H2,1-6H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQOYBJOOUQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](CCC(F)(F)F)(O[Si](C)C)O[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22F3O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591019 | |
Record name | PUBCHEM_17796798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3410-32-0 | |
Record name | PUBCHEM_17796798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoropropyltris(dimethylsiloxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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